2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide
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Overview
Description
2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide is a complex organic compound that features a cyano group, a thiophene ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of a suitable precursor with sulfur and a base.
Formation of the Pyrrole Ring: The pyrrole ring is formed by the cyclization of a suitable precursor, often involving the use of a catalyst and specific reaction conditions.
Coupling of the Rings: The thiophene and pyrrole rings are coupled together through a series of reactions involving cyano groups and other functional groups.
Final Assembly: The final compound is assembled by introducing the cyclohexylprop-2-enamide moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluoro-2-methylphenyl)urea
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylbenzamide
- 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran
Uniqueness
2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
5539-15-1 |
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Molecular Formula |
C23H26N4OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C23H26N4OS/c1-14-10-18(11-19(12-24)22(28)26-20-8-6-5-7-9-20)16(3)27(14)23-21(13-25)15(2)17(4)29-23/h10-11,20H,5-9H2,1-4H3,(H,26,28) |
InChI Key |
WDUACNWTNNFRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)C=C(C#N)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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